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molecular formula C5H10O2 B153257 Ethyl propionate CAS No. 105-37-3

Ethyl propionate

Cat. No. B153257
M. Wt: 102.13 g/mol
InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282618B2

Procedure details

A solution containing 8 ml of benzene, 0.02 mmol of [η6-C6H6—Ru(H2O)3](F3CSO3)2 and 5 mmol of ethyl acrylate in a Fisher-Porter glass reactor was pressurized with 1 atm CO and 7.1 atm of inert gas (e.g., Argon or N2) and heated to 180° C. with stirring for 48 hours. GC analysis revealed formation of 1.1 mmol (E)-ethyl cinnamate (22% yield, 55 TON) and 1.3 mmol ethyl propanoate (26% yield, 65 TON).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[η6-C6H6—Ru(H2O)3](F3CSO3)2
Quantity
0.02 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].N#N.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:1]([O:5][CH2:6][CH3:7])(=[O:4])/[CH:2]=[CH:3]/[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
[η6-C6H6—Ru(H2O)3](F3CSO3)2
Quantity
0.02 mmol
Type
reactant
Smiles
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
8 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(\C=C\C1=CC=CC=C1)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.1 mmol
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
C(CC)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.3 mmol
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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